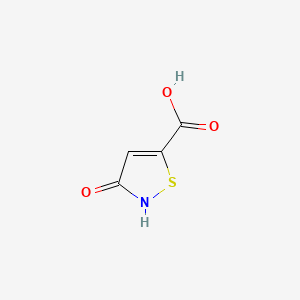

5-Acetylpyrazine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazine-2-carboxylic acid derivatives has been reported in the literature . For instance, a novel synthesis method for 2-Methylpyrazine-5-Carboxylic acid using Acetone Aldoxime has been described . Another study reported the synthesis and biological evaluations of novel pyrazinoic acid derivatives as anticancer agents .Molecular Structure Analysis

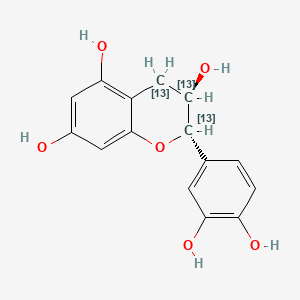

The molecular structure of 5-Acetylpyrazine-2-carboxylic acid can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques can provide detailed information about the structural characterizations of the compound .Chemical Reactions Analysis

Pyrazines, including 5-Acetylpyrazine-2-carboxylic acid, can undergo various chemical reactions . For instance, pyrazines can be oxidized to the corresponding carboxylic acids . The chemical reactions of carboxylic acids, which include 5-Acetylpyrazine-2-carboxylic acid, involve forming ionic salts when reacting with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Acetylpyrazine-2-carboxylic acid can be inferred from its molecular structure and the properties of similar compounds . For instance, carboxylic acids, which include 5-Acetylpyrazine-2-carboxylic acid, are known to have enhanced acidity and can form ionic salts with bases .科学的研究の応用

Synthetic Chemistry and Material Science

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis and characterization of pyrazine derivatives, highlighting the role of 5-Acetylpyrazine-2-carboxylic acid in producing biologically significant compounds. For instance, studies on the structural and spectral properties of pyrazole derivatives, including their theoretical investigations, demonstrate the compound's utility in generating materials with potential electronic and photonic applications (Viveka et al., 2016).

Catalysis and Green Chemistry

The compound has been explored for its role in catalytic processes, including the synthesis of pyrazole and pyridazine derivatives under mild and environmentally friendly conditions. This aligns with the broader pursuit of sustainable and efficient chemical synthesis methods (Zolfigol et al., 2015).

Coordination Chemistry

The synthesis of coordination polymers using pyrazole-carboxylate type ligands derived from 5-Acetylpyrazine-2-carboxylic acid has been documented. These studies contribute to the development of novel materials with potential applications in catalysis, gas storage, and separation technologies (Zhao et al., 2014).

Biological Studies

Drug Development and Biological Activity

While avoiding details on drug use, dosage, and side effects as per the request, it's important to note that derivatives of 5-Acetylpyrazine-2-carboxylic acid have been investigated for their biological activities. This includes the study of substituted pyrazinecarboxamides and their synthesis and evaluation, which hint at the potential antimicrobial and antifungal applications of these compounds (Doležal et al., 2006).

Antioxidant and Antitumor Activities

Compounds synthesized from 5-Acetylpyrazine-2-carboxylic acid have been evaluated for their antioxidant and antitumor activities. This research contributes to the ongoing exploration of new therapeutic agents for treating various diseases, including cancer (Hamdy et al., 2013).

将来の方向性

While specific future directions for 5-Acetylpyrazine-2-carboxylic acid are not mentioned in the retrieved papers, research in the field of drug delivery systems , targeting KRAS in pancreatic cancer , and peptide-drug conjugates suggest potential areas of interest for future research involving pyrazine-2-carboxylic acid derivatives.

特性

IUPAC Name |

5-acetylpyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-4(10)5-2-9-6(3-8-5)7(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUCEWYEXBWAGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665298 |

Source

|

| Record name | 5-Acetylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118543-96-7 |

Source

|

| Record name | 5-Acetylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B571655.png)